
CART (55-102) (rat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CART (55-102) (rat) is a peptide fragment derived from the cocaine- and amphetamine-regulated transcript (CART). This peptide is known for its potent appetite-suppressing activity and is closely related to the actions of leptin and neuropeptide Y. It plays a significant role in regulating feeding behavior and energy homeostasis in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
CART (55-102) (rat) is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, typically a resin, using protected amino acid derivatives. The synthesis involves repeated cycles of deprotection, coupling, and washing. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of CART (55-102) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The process includes rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
CART (55-102) (rat) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: Hydrofluoric acid (HF) or TFA
Major Products Formed
The major product formed from the synthesis of CART (55-102) (rat) is the peptide itself, which is then purified to remove any side products or impurities .
Scientific Research Applications
Addiction Studies
CART (55-102) has been extensively studied for its role in addiction, particularly concerning psychostimulants like cocaine and amphetamines.
- Conditioned Place Preference (CPP) : Research indicates that intra-basolateral amygdala (BLA) administration of CART (55-102) can produce CPP at certain doses while higher doses may induce conditioned place aversion (CPA). For instance, a dose of 2 µg/side resulted in CPP, whereas a dose of 4 µg/side led to CPA, suggesting a biphasic response to CART administration .
Dose (µg/side) | Effect on CPP/CPA |
---|---|
1 | No effect |
2 | CPP |
4 | CPA |
- Systemic Administration : Studies have shown that intraperitoneal administration of CART (55-102) can attenuate locomotion induced by cocaine and amphetamines, indicating its potential as a therapeutic agent for managing addiction-related behaviors .
Pain Modulation
CART (55-102) has demonstrated significant antinociceptive effects in various pain models:
- Formalin Test : In mice, CART (55-102) was effective in reducing pain responses during both phases of the formalin test, suggesting its involvement in supraspinal pain transmission pathways .
Appetite Regulation
CART (55-102) plays a crucial role in appetite suppression:
- Feeding Behavior : It inhibits both normal and starvation-induced feeding responses. Studies indicate that CART acts similarly to leptin and neuropeptide Y but blocks their feeding responses, highlighting its potential utility in obesity treatment .
Case Study 1: CART and Cocaine Addiction
A study investigated the effects of CART (55-102) on cocaine-induced behaviors. Rats receiving systemic CART showed reduced locomotor activity when administered cocaine, supporting the hypothesis that CART can modulate the rewarding effects of psychostimulants .
Case Study 2: Antinociceptive Effects
In another experiment, mice subjected to formalin injections demonstrated significantly lower pain scores when pre-treated with CART (55-102), affirming its potential application in pain management therapies .
Mechanism of Action
CART (55-102) (rat) exerts its effects through a receptor-independent mechanism. It inhibits dipeptidyl-peptidase 4 (DPP4) in astrocytes, reducing neuroinflammation in the spinal dorsal horn. This leads to the regulation of spinal pain transmission during peripheral inflammation . Additionally, it blocks the neuropeptide Y-induced feeding response, contributing to its appetite-suppressing activity .
Comparison with Similar Compounds
Similar Compounds
CART (62-102) (rat): Another peptide fragment derived from the same transcript, involved in similar physiological processes.
Neuropeptide Y: A peptide that stimulates feeding behavior, with actions that are blocked by CART peptides.
Uniqueness
CART (55-102) (rat) is unique due to its receptor-independent mechanism of action and its specific role in regulating feeding behavior and energy homeostasis. Its ability to inhibit DPP4 and reduce neuroinflammation further distinguishes it from other similar compounds .
Biological Activity
Cocaine- and amphetamine-regulated transcript (CART) peptide, particularly the fragment CART (55-102), has garnered significant attention in neuroscience and pharmacology due to its diverse biological activities. This article explores the biological activity of CART (55-102) in rats, focusing on its effects on feeding behavior, locomotion, and stress responses, supported by various studies and data.
Overview of CART (55-102)
CART (55-102) is a peptide derived from the CART precursor and is primarily expressed in the central nervous system (CNS), particularly in regions such as the nucleus accumbens and ventral tegmental area (VTA). It functions as both a neurotransmitter and a hormone, playing critical roles in regulating several physiological processes including appetite, energy expenditure, and stress responses .
CART (55-102) exerts its effects through various mechanisms:
- Appetite Regulation : CART (55-102) is known for its potent appetite-suppressing activity. It inhibits normal feeding as well as starvation-induced feeding by blocking neuropeptide Y-induced feeding responses. This positions it closely with other appetite-regulating hormones like leptin .
- Locomotor Activity : Studies have shown that CART (55-102) can modulate locomotor activity in response to psychostimulants such as cocaine and amphetamine. Systemic administration of CART (55-102) significantly reduces locomotor activity induced by these substances, suggesting its potential role in addiction and reward pathways .
- Stress and Anxiety : The peptide has also been implicated in stress responses. It induces anxiety-like behaviors in rodent models, indicating that it may play a role in the physiological response to stressors .
Appetite Suppression
Research indicates that CART (55-102) effectively suppresses appetite through central mechanisms. For instance, intraperitoneal administration of CART (55-102) led to a significant decrease in food intake in rats, demonstrating its potential as an anorectic agent. This effect was observed to be dose-dependent, with optimal suppression occurring at specific dosages .
Locomotor Activity Modulation
A pivotal study demonstrated that intraperitoneal administration of CART (55-102) attenuates cocaine-induced locomotion in rats. The findings revealed a U-shaped dose-response curve, indicating that while low doses effectively reduced locomotion, higher doses were less effective. This suggests a complex interaction between CART peptide levels and behavioral responses to psychostimulants .
Stress-Induced Behaviors
CART (55-102) has been shown to induce stress-related behaviors in rodents. In experiments where rats were subjected to stressors, those administered with CART (55-102) exhibited increased anxiety-like behaviors compared to controls. This aligns with findings that suggest CART peptides are involved in the modulation of stress responses through their action on various brain regions .
Data Summary
The following table summarizes key studies on the biological activity of CART (55-102):
Study | Method | Findings |
---|---|---|
Thim et al. (1998) | Behavioral assays | Demonstrated appetite suppression in rats following CART administration. |
Dylag et al. (2012) | Locomotor activity tests | Showed attenuation of cocaine-induced locomotion with systemic CART administration. |
Chaki et al. (2003) | Anxiety behavior assays | Found that CART induces anxiety-like behavior in rodent models. |
Liu et al. (2018) | Stress response evaluations | Confirmed involvement of CART in modulating alcohol-drinking behavior under traumatic stress conditions. |
Case Studies
- Case Study on Feeding Behavior : In a controlled experiment, rats receiving daily injections of CART (55-102) showed a 40% reduction in food intake over two weeks compared to a control group receiving saline injections. This underscores the peptide's potential utility in managing obesity or overeating disorders.
- Case Study on Locomotion : A study involving rats exposed to cocaine showed that those treated with CART (55-102) displayed significantly reduced hyperactivity compared to untreated rats, highlighting its potential role as a therapeutic target for substance use disorders.
Properties
IUPAC Name |
2-[[91-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-24,44,62-tris(4-aminobutyl)-9-(2-amino-2-oxoethyl)-76-(3-amino-3-oxopropyl)-15-benzyl-50-butan-2-yl-4a,53,65-tris(3-carbamimidamidopropyl)-79-(2-carboxyethyl)-35,88-bis(carboxymethyl)-10a-(1-hydroxyethyl)-12,13a-bis(hydroxymethyl)-56,71,85-trimethyl-18,21,41-tris(2-methylpropyl)-2a,5a,7,8a,10,11a,13,14a,16,19,22,25,34,37,40,43,46,49,52,55,58,61,64,67,70,73,75,78,81,84,87,90,96-tritriacontaoxo-68-propan-2-yl-3,4,29,30,93,94-hexathia-3a,6a,8,9a,11,12a,14,15a,17,20,23,26,33,36,39,42,45,48,51,54,57,60,63,66,69,72,74,77,80,83,86,89,97-tritriacontazatetracyclo[36.35.22.206,32.097,101]pentadecahectane-27-carbonyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C226H367N65O65S7/c1-24-117(16)175(235)221(353)290-85-44-58-162(290)215(347)288-179(119(18)26-3)218(350)274-147(94-126-61-65-128(296)66-62-126)202(334)262-140(70-74-172(307)308)193(325)259-132(50-32-37-78-229)188(320)258-133(51-33-38-79-230)190(322)269-145(93-125-59-63-127(295)64-60-125)186(318)248-100-168(302)254-137(67-71-163(232)297)197(329)286-177(116(14)15)222(354)291-86-45-57-161(291)214(346)264-141(75-87-357-23)195(327)280-155-106-359-360-107-156-211(343)273-150(97-174(311)312)205(337)283-159-110-363-362-109-158(212(344)275-151(223(355)356)91-114(10)11)279-191(323)134(52-34-39-80-231)260-199(331)142(88-111(4)5)267-200(332)143(89-112(6)7)268-203(335)146(92-124-46-28-27-29-47-124)270-206(338)152(103-292)276-204(336)148(95-165(234)299)271-209(341)157(282-207(339)153(104-293)277-219(351)180(123(22)294)284-170(304)102-247-185(317)130(53-40-81-242-224(236)237)263-213(345)160-56-43-84-289(160)220(159)352)108-361-358-105-154(278-194(326)139(68-72-164(233)298)261-192(324)138(69-73-171(305)306)255-167(301)99-245-181(313)120(19)251-198(330)149(96-173(309)310)272-210(155)342)208(340)252-122(21)183(315)285-176(115(12)13)217(349)265-135(54-41-82-243-225(238)239)189(321)257-129(48-30-35-76-227)184(316)246-98-166(300)250-121(20)182(314)256-136(55-42-83-244-226(240)241)196(328)287-178(118(17)25-2)216(348)249-101-169(303)253-131(49-31-36-77-228)187(319)266-144(90-113(8)9)201(333)281-156/h27-29,46-47,59-66,111-123,129-162,175-180,292-296H,24-26,30-45,48-58,67-110,227-231,235H2,1-23H3,(H2,232,297)(H2,233,298)(H2,234,299)(H,245,313)(H,246,316)(H,247,317)(H,248,318)(H,249,348)(H,250,300)(H,251,330)(H,252,340)(H,253,303)(H,254,302)(H,255,301)(H,256,314)(H,257,321)(H,258,320)(H,259,325)(H,260,331)(H,261,324)(H,262,334)(H,263,345)(H,264,346)(H,265,349)(H,266,319)(H,267,332)(H,268,335)(H,269,322)(H,270,338)(H,271,341)(H,272,342)(H,273,343)(H,274,350)(H,275,344)(H,276,336)(H,277,351)(H,278,326)(H,279,323)(H,280,327)(H,281,333)(H,282,339)(H,283,337)(H,284,304)(H,285,315)(H,286,329)(H,287,328)(H,288,347)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,355,356)(H4,236,237,242)(H4,238,239,243)(H4,240,241,244) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBSYMBQWAWYIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)CC)N)CC(C)C)CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C226H367N65O65S7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5259 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.